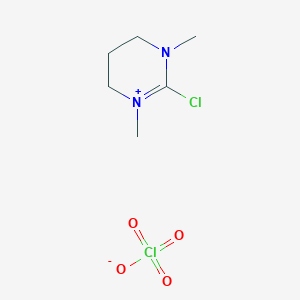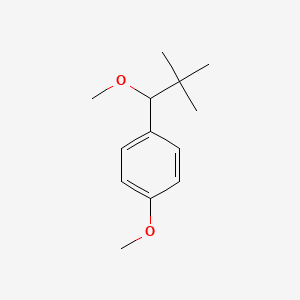![molecular formula C9H18O2S B14254833 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane CAS No. 374551-56-1](/img/structure/B14254833.png)
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a pentylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with a pentylsulfanyl methylating agent. One common method includes the use of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones as intermediates . The reaction is often carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of microwave-assisted synthesis can be scaled up for industrial purposes, providing an efficient and cost-effective method for producing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the dioxolane ring.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-[(Pentylsulfanyl)methyl]-1,3-dioxolane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane involves its interaction with molecular targets through its sulfanyl and dioxolane functional groups. These interactions can affect various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a reagent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-[(Pentylsulfanyl)methyl]-1,3-dioxolane include:
- 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones
- 4-[(Alkanesulfonyl)methyl]-3,5-dimethyl-1H-pyrazoles
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a dioxolane ring and a pentylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
374551-56-1 |
|---|---|
Molekularformel |
C9H18O2S |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
4-(pentylsulfanylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2S/c1-2-3-4-5-12-7-9-6-10-8-11-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
IGRBVSCHLTZWBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSCC1COCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


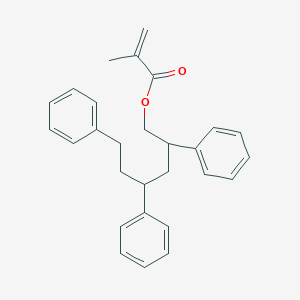
![Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol](/img/structure/B14254756.png)
![N-[(Pyridin-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14254772.png)
![9-[2-(Naphthalen-1-YL)ethyl]-9H-carbazole](/img/structure/B14254775.png)
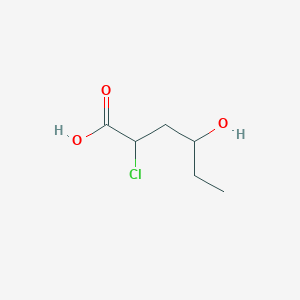

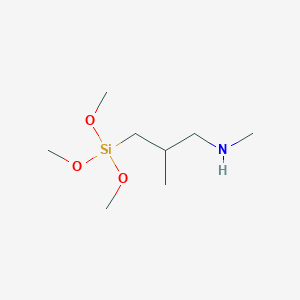


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
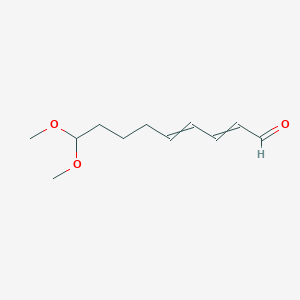
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
